
Methyl 2-oxo-2h-pyran-6-carboxylate
Overview
Description
Methyl 2-oxo-2H-pyran-6-carboxylate is a pyranone derivative characterized by a six-membered oxygen-containing ring with a ketone group at position 2 and a methyl ester at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of substituted pyrans and fused heterocyclic systems. Key synthetic routes involve reactions with bromotriphenylphosphorane or silyl-protected propenyl groups, yielding derivatives with substituents at positions 3 or 4 (e.g., Methyl 4-(3'-((tert-butyldimethylsilyl)oxy)prop-1'-en-1'-yl)-2-oxo-2H-pyran-6-carboxylate) . Structural characterization via NMR and IR spectroscopy confirms the presence of characteristic carbonyl (1722 cm⁻¹) and conjugated enol ether (1640 cm⁻¹) functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-2H-pyran-6-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyrone with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Reduction Reactions
The carbonyl group at position 2 undergoes selective reduction. Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding methyl 2-hydroxy-2H-pyran-6-carboxylate. Sodium borohydride (NaBH₄) is less effective under standard conditions due to steric and electronic effects.
Key Data:
Reducing Agent | Product | Yield (%) | Conditions |
---|---|---|---|
LiAlH₄ (2 equiv) | Methyl 2-hydroxy-2H-pyran-6-carboxylate | 78 | THF, 0°C → RT, 4h |
NaBH₄ (3 equiv) | No reaction | – | MeOH, RT, 12h |
Condensation Reactions
The compound participates in Knoevenagel condensations with active methylene compounds. For example, reaction with malonic acid derivatives in the presence of p-toluenesulfonic acid forms α,β-unsaturated carbonyl adducts .
Mechanistic Insight:
-
The reaction proceeds via enolate formation at C₃, followed by nucleophilic attack on the electrophilic carbonyl carbon of malonic acid derivatives .
-
Microwave-assisted conditions improve yields (≤92%) compared to traditional reflux methods .
Cycloaddition Reactions
Methyl 2-oxo-2H-pyran-6-carboxylate acts as a dienophile in Diels-Alder reactions. A notable example is its [4+2] cycloaddition with ketene dimethyl acetal to form bicyclic lactones (Scheme 1) .
Experimental Conditions:
Dienophile | Product | Temperature | Yield (%) |
---|---|---|---|
Ketene dimethyl acetal | Bicyclic lactone | 80°C, 12h | 65 |
Regioselectivity:
-
Substituents at C₆ (carboxylate group) direct cycloaddition to the γ,δ-positions of the pyrone ring .
Nucleophilic Substitutions
The ester group undergoes transesterification and hydrolysis. For example:
-
Transesterification: Reaction with phenol derivatives under basic conditions produces phenyl esters (e.g., 16 in Scheme 2) .
-
Hydrolysis: Acidic or basic hydrolysis yields 2-oxo-2H-pyran-6-carboxylic acid, which is unstable and prone to decarboxylation .
Kinetic Data:
Reaction | Reagent | Half-life (h) |
---|---|---|
Transesterification (PhOH) | NaOMe/MeOH | 1.5 |
Hydrolysis (H₂O) | 1M HCl | 0.3 |
Annulation Reactions
Recent studies highlight its utility in regioselective annulation with sulfoxides to construct polycyclic frameworks (Table 1) .
Table 1: Annulation with Sulfoxide 6 Under Varied Conditions
Base | Equiv. | Temp (°C) | Yield (%) |
---|---|---|---|
LDA | 2.2 | -78 → -40 | 62 |
t-BuOK | 2.2 | -78 | 27 |
LiHMDS | 2.2 | -40 | 27 |
Mechanism:
-
Deprotonation of sulfoxide 6 generates a nucleophilic carbanion.
-
Conjugate addition to the pyrone forms a tetrahedral intermediate.
-
Aromatization via sulfenate elimination yields fused tricyclic products .
Ring-Opening Reactions
Strong nucleophiles (e.g., methoxide) induce ring-opening at the carbonyl group, producing linear dicarbonyl compounds (Figure 1) .
Example:
Critical Factor:
-
Base strength directly correlates with ring-opening rate (k = 0.15 min⁻¹ for NaOMe vs. k = 0.03 min⁻¹ for NaOEt) .
Multicomponent Reactions
The compound participates in one-pot syntheses of bioactive molecules. For instance, its reaction with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid yields tetrahydro-1,4-thiazepines with apoptotic activity .
Biological Relevance:
Scientific Research Applications
Methyl 2-oxo-2H-pyran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2H-pyran-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Compound Name (CAS RN) | Molecular Formula | Substituents | Key Functional Groups | Similarity Score* |
---|---|---|---|---|
Methyl 2-oxo-2H-pyran-6-carboxylate | C₈H₆O₅ | None at positions 3,4,5 | 2-oxo, 6-methyl ester | Reference |
Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate (669-40-9) | C₈H₈O₅ | Methyl at C6 | 2-oxo, 5-methyl ester | 0.93 |
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate (24056-48-2) | C₉H₁₀O₅ | Hydroxy at C5, methyl at C6 | 4-oxo, 2-ethyl ester, 5-OH | 0.91† |
4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid (480-65-9) | C₈H₈O₅ | Methyl at C4 and C6 | 2-oxo, 5-carboxylic acid | 0.98 |
Methyl 4-hydroxy-2-oxo-6-phenyl-2H-pyran-3-carboxylate (115411-39-7) | C₁₃H₁₀O₅ | Phenyl at C6, hydroxy at C4 | 2-oxo, 3-methyl ester, 4-OH | N/A |
*Similarity scores based on structural overlap (0.0–1.0 scale) ; †Estimated based on functional group alignment.
Key Observations:
- Positional Isomerism : Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate differs in the ester position (C5 vs. C6), reducing conjugation with the carbonyl group, which may lower thermal stability compared to the reference compound .
- Hydroxy vs. Ester Groups : Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate contains a hydroxyl group at C5, enhancing hydrogen-bonding capacity and solubility in polar solvents relative to the ester-containing analogs .
Physicochemical Properties
- Solubility : Hydroxy-substituted analogs (e.g., C5-OH) exhibit higher aqueous solubility due to hydrogen bonding, whereas phenyl-substituted derivatives require organic solvents like ethyl acetate .
Stability and Reactivity
- Steric Effects : tert-Butyldimethylsilyl (TBS)-protected derivatives (e.g., Compound 17 ) show enhanced stability under basic conditions compared to unprotected analogs .
- Oxidative Sensitivity: The α,β-unsaturated carbonyl system in this compound makes it prone to Michael addition reactions, whereas saturated analogs (e.g., dihydropyranones) are less reactive .
Biological Activity
Methyl 2-oxo-2H-pyran-6-carboxylate, a compound belonging to the pyran family, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyran ring with a keto group at position 2 and a carboxylate ester at position 6. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that modifications to the pyran ring can enhance its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | E. coli | 32 µg/mL |
Derivative B | S. aureus | 16 µg/mL |
Derivative C | P. aeruginosa | 64 µg/mL |
2. Anticancer Activity
This compound and its derivatives have been studied for their anticancer properties. A notable study demonstrated that certain derivatives induced apoptosis in cancer cell lines, highlighting their potential as therapeutic agents.
Case Study: Apoptosis Induction
A specific derivative was found to induce apoptosis in T47D breast cancer cells with an effective concentration (EC50) of 0.08 µM, significantly more potent than other screened compounds . This suggests that structural modifications can lead to enhanced biological activity.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular processes, leading to reduced cell proliferation.
- Receptor Interaction : The compound may interact with specific cellular receptors, triggering pathways that result in apoptosis or antimicrobial effects .
Research Findings
Recent studies have explored various aspects of this compound:
- Synthesis and Characterization : Advanced synthetic methods have been developed to create derivatives with improved biological activity .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how changes in the chemical structure affect biological activity, leading to the identification of more potent compounds .
- Therapeutic Potential : The compound's ability to inhibit tubulin polymerization has been linked to its anticancer properties, suggesting a possible avenue for drug development .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for Methyl 2-oxo-2H-pyran-6-carboxylate and its derivatives?
this compound derivatives are synthesized via cascade reactions involving methyl coumalate and activated methylene compounds. Key procedures include:
- Procedure B : Reacting methyl coumalate with nucleophilic reagents (e.g., enamines or ketones) under mild conditions (room temperature to 50°C), yielding substituted pyran derivatives with 68–91% efficiency .
- Procedure C : Using sulfonyl or cyclopropyl groups to stabilize intermediates, followed by cyclization in aprotic solvents like dichloromethane .
Example Reaction Table
Procedure | Reagents/Conditions | Yield (%) | Key Product Features |
---|---|---|---|
B | Enamines, RT | 80–91 | Substituted 2H-pyrans |
C | Sulfonyl groups, DCM | 68–84 | Cyclopropane derivatives |
Q. How is structural characterization performed for this compound derivatives?
Characterization relies on:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl ester protons at δ 3.7–3.9 ppm) .
- IR Spectroscopy : Key peaks include ester C=O (~1730–1750 cm) and lactone C=O (~1700–1720 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., CHO for the parent compound) .
Q. What safety precautions are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Segregate waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Conflicts (e.g., unexpected NMR shifts or IR peaks) may arise from tautomerism or impurities. Resolution strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity .
- X-ray Crystallography : Resolves ambiguous stereochemistry via SHELX refinement (e.g., confirming C–H⋯π interactions in crystal packing) .
- HRMS : Validates molecular weight and purity (>95%) .
Q. What strategies improve reaction yields in synthesizing substituted derivatives?
Optimization involves:
- Catalyst Selection : Use KCO with 18-crown-6 to enhance nucleophilicity in SN2 reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DCM or THF) improve intermediate stability .
- Purification : Silica gel chromatography (3–15% EtOAc/hexane) separates regioisomers .
Yield Optimization Table
Factor | Optimal Condition | Yield Increase (%) |
---|---|---|
Catalyst | 18-crown-6 | 15–20 |
Solvent | DCM | 10–15 |
Chromatography | Gradient elution | 20–30 |
Q. How is stereochemistry determined when NMR is inconclusive?
- X-ray Crystallography : Mercury software visualizes crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions in centrosymmetric dimers) .
- Graph Set Analysis : Classifies hydrogen-bond patterns (e.g., Etter’s notation for supramolecular aggregates) .
Q. How to analyze hydrogen bonding in crystalline forms?
- Mercury Visualization : Renders intermolecular interactions (e.g., C–H⋯π bonds) and quantifies bond distances/angles .
- Thermal Ellipsoids : Assess atomic displacement parameters to confirm rigidity of the pyran ring .
Q. What are common pitfalls in experimental design for pyran-based syntheses?
- Byproduct Formation : Unreacted methyl coumalate may persist; monitor via TLC and optimize reaction time (e.g., 5–18 hours for cyclization) .
- Solvent Traces : Residual THF or DCM in NMR samples can obscure peaks; use high-vacuum drying .
Q. Data Contradiction Analysis
Scenario : Discrepancy between calculated and observed IR lactone peaks.
Properties
IUPAC Name |
methyl 6-oxopyran-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-3-2-4-6(8)11-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPRWQHGCIFHHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300120 | |
Record name | methyl 2-oxo-2h-pyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68160-93-0 | |
Record name | NSC134983 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-oxo-2h-pyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.